molecular formula C10H16O B14151234 (+)-trans-Isopiperitenol CAS No. 4017-77-0

(+)-trans-Isopiperitenol

Cat. No.: B14151234
CAS No.: 4017-77-0
M. Wt: 152.23 g/mol
InChI Key: OLAKPNFIICOONC-VHSXEESVSA-N
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Description

Significance as a Key Monoterpene Intermediate in Plant Secondary Metabolism

(+)-trans-Isopiperitenol is a critical juncture in the biochemical pathways that lead to a variety of monoterpenes. Its formation and subsequent transformations are central to the chemical diversity observed in the essential oils of many aromatic plants, including members of the Mentha (mint) genus. The biosynthesis of these valuable compounds begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are generated through the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. frontiersin.orgmdpi.com These precursors are condensed to form geranyl diphosphate (GPP), the direct precursor to all monoterpenes. frontiersin.orgmdpi.com

The significance of this compound lies in its position as a downstream product of limonene (B3431351), a primary monoterpene. The hydroxylation of limonene to form this compound is a key functionalization step that opens the door to a cascade of further enzymatic modifications, including oxidations, reductions, and isomerizations. oup.comnih.gov This metabolic branching allows for the synthesis of a wide range of commercially and ecologically important compounds. oup.com Metabolic engineering efforts have successfully introduced the enzymatic machinery for this compound production into non-native hosts like tobacco, demonstrating its foundational role in generating novel monoterpenoid profiles. nih.govresearchgate.net

Overview of its Role in P-Menthane (B155814) Biosynthetic Pathways

The p-menthane biosynthetic pathways, particularly well-studied in peppermint (Mentha x piperita), provide a clear illustration of the central role of this compound. In this pathway, geranyl diphosphate is first cyclized by limonene synthase to produce (–)-limonene. frontiersin.orgpnas.org This olefin is then transported to the endoplasmic reticulum where it undergoes a highly specific hydroxylation at the C3 position, catalyzed by the cytochrome P450 enzyme (–)-limonene-3-hydroxylase, to yield (–)-trans-isopiperitenol. frontiersin.orgmdpi.compnas.org

This initial hydroxylation is a determining step for the subsequent downstream products. google.com Following its formation, (–)-trans-isopiperitenol is oxidized by (–)-trans-isopiperitenol dehydrogenase to (–)-isopiperitenone. nih.govnih.govsemanticscholar.org This ketone then serves as the substrate for a series of enzymatic reactions, including reduction and isomerization, that ultimately lead to the production of the characteristic components of peppermint oil, such as (–)-menthol and (–)-menthone. nih.govnih.govsemanticscholar.org

The pathway is highly compartmentalized within the plant cell. The initial formation of limonene occurs in the leucoplasts, hydroxylation to (–)-trans-isopiperitenol happens in the endoplasmic reticulum, and the subsequent oxidation to (–)-isopiperitenone takes place in the mitochondria. frontiersin.orgpnas.orgnih.gov The final steps of the pathway then proceed in the cytosol. nih.gov This intricate organization highlights the controlled and efficient channeling of intermediates, with this compound acting as a mobile precursor between cellular compartments.

Key Enzymes in the Initial P-Menthane Pathway

Enzyme Precursor Product Cellular Location
Geranyl Diphosphate Synthase IPP & DMAPP Geranyl Diphosphate Leucoplasts nih.gov
(–)-Limonene Synthase Geranyl Diphosphate (–)-Limonene Leucoplasts frontiersin.orgpnas.org
(–)-Limonene-3-hydroxylase (–)-Limonene (–)-trans-Isopiperitenol Endoplasmic Reticulum frontiersin.orgpnas.org

The study of this compound and its role in these biosynthetic pathways not only enhances our understanding of plant secondary metabolism but also provides valuable targets for metabolic engineering to produce high-value monoterpenoids for various industrial applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4017-77-0

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(1R,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-ol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6,9-11H,1,4-5H2,2-3H3/t9-,10+/m0/s1

InChI Key

OLAKPNFIICOONC-VHSXEESVSA-N

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)O

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways Involving + Trans Isopiperitenol

Initial Hydroxylation Steps and Precursor Utilization

The formation of (+)-trans-isopiperitenol is contingent on the availability of its immediate precursor, limonene (B3431351), and the enzymatic machinery capable of performing a specific hydroxylation reaction. This process varies between organisms, particularly in the enantiomer of limonene that is utilized.

In plants of the Mentha (mint) genus, the biosynthesis of menthol (B31143) and related monoterpenoids begins with the specific hydroxylation of (−)-limonene. pnas.orgnih.gov This initial step is crucial as it dictates the subsequent stereochemistry of the entire pathway.

The key enzyme responsible for the conversion of (−)-(4S)-limonene to (−)-trans-isopiperitenol in peppermint (Mentha x piperita) is (−)-4S-limonene-3-hydroxylase. pnas.orgnih.govnih.gov This enzyme is a member of the cytochrome P450 family, specifically assigned to the CYP71D subfamily. pnas.orgpnas.org In peppermint, two closely related forms, encoded by genes CYP71D13 and CYP71D15, have been identified and are about 93% identical in their amino acid sequence. pnas.orgnih.gov This hydroxylation is the first dedicated step in the pathway leading to the production of (−)-menthol. nih.govnih.gov The enzyme utilizes molecular oxygen and a required cofactor, NADPH:cytochrome P450 reductase, to introduce a hydroxyl group onto the limonene molecule. pnas.orgebi.ac.uk The reaction occurs on the endoplasmic reticulum of the secretory cells within the plant's oil glands. nih.govoup.com

The hydroxylation of (−)-limonene by (−)-4S-limonene-3-hydroxylase is characterized by its remarkable precision. The reaction is highly regiospecific, exclusively targeting the C3 position of the p-menthane (B155814) ring. pnas.orgpnas.org Furthermore, it is stereospecific, inserting the hydroxyl group in a trans configuration relative to the isopropenyl group at C4, yielding (−)-trans-isopiperitenol as the sole product. pnas.orgpnas.orgnih.gov This strict control ensures that only the correct stereoisomer enters the downstream metabolic pathway. nih.gov In contrast, a related enzyme in spearmint, (−)-limonene-6-hydroxylase, directs hydroxylation to the C6 position to produce (−)-trans-carveol, highlighting the subtle enzymatic differences that lead to vastly different product profiles in closely related species. pnas.orgnih.gov The absolute configuration of the limonene substrate dictates the regiospecificity and stereochemistry of the oxygen insertion. nih.gov

Certain fungal species are capable of hydroxylating the opposite enantiomer of limonene, (+)-limonene, to produce this compound. The black yeast-like fungus Hormonema sp. (strain UOFS Y-0067) was one of the first microorganisms identified to perform this biotransformation, yielding this compound as the sole product from (+)-limonene. core.ac.ukgoogle.comresearchgate.net More recently, other fungi from the class Dothideomycetes, such as Hormonema carpetanum and Aureobasidium pullulans, have also been shown to convert (+)-limonene into this compound as the main product. nih.govresearchgate.netscispace.comasm.org The limonene-3-hydroxylase from A. pullulans demonstrates high stereospecificity and regioselectivity, making it a candidate for biotechnological production of menthol intermediates. nih.govresearchgate.netasm.org While the primary product is this compound, small amounts of side products like p-1,8-menthadien-4-ol can also be formed. nih.gov

Biotransformation of Limonene by Fungal Systems
Fungal SpeciesSubstratePrimary ProductReference
Hormonema sp. UOFS Y-0067(+)-LimoneneThis compound core.ac.ukgoogle.com
Aureobasidium pullulans(+)-LimoneneThis compound nih.govscispace.com
Hormonema carpetanum(+)-LimoneneThis compound nih.govresearchgate.net

The biosynthesis of both limonene enantiomers originates from geranyl diphosphate (B83284) (GPP), a C10 intermediate. researchgate.neteragene.comresearchgate.net GPP is formed from the condensation of two five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). eragene.comscispace.comigem.org In plants, this reaction is catalyzed by GPP synthase and occurs within the leucoplasts of oil gland secretory cells. nih.govresearchgate.net The GPP is then cyclized by a monoterpene synthase, specifically limonene synthase, to form either (+)- or (−)-limonene, depending on the specific enzyme present in the organism. researchgate.netresearchgate.netscispace.com This establishes GPP as the universal precursor for the vast family of monoterpenes, including the limonene required for this compound synthesis. researchgate.neteragene.com

Catalysis by (−)-4S-Limonene-3-hydroxylase (Cytochrome P450)

Formation from (+)-Limonene in Fungal Systems (e.g., Hormonema sp., Aureobasidium pullulans)

Downstream Metabolic Transformations of this compound

Following its formation, (−)-trans-isopiperitenol in peppermint is not an end product but rather an intermediate that undergoes a series of subsequent enzymatic reactions. nih.govnih.gov The hydroxyl group introduced in the first step is oxidized by (−)-trans-isopiperitenol dehydrogenase, an NAD+-dependent enzyme, to form the corresponding ketone, (−)-isopiperitenone. nih.govnih.govresearchgate.net This reaction takes place in the mitochondria of the secretory cells. nih.govoup.comoup.com

From (−)-isopiperitenone, the pathway continues with a reduction of the endocyclic double bond by (−)-isopiperitenone reductase to yield (+)-cis-isopulegone. nih.govnih.gov This is followed by an isomerization step to (+)-pulegone, which is then further reduced to (−)-menthone and ultimately to (−)-menthol. nih.govnih.govoup.com In some cases, this compound can be modified into other compounds such as 1,3,8-p-menthatriene, 1,5,8-p-menthatriene, p-cymene (B1678584), and isopiperitenone (B1196671) through other enzymatic modifications. nih.gov

Downstream Metabolism of (-)-trans-Isopiperitenol (B1216475) in Peppermint
SubstrateEnzymeProductSubcellular LocationReference
(−)-trans-Isopiperitenol(−)-trans-Isopiperitenol Dehydrogenase(−)-IsopiperitenoneMitochondria nih.govnih.govoup.com
(−)-Isopiperitenone(−)-Isopiperitenone Reductase(+)-cis-IsopulegoneCytosol nih.govoup.com
(+)-cis-Isopulegone(+)-cis-Isopulegone Isomerase(+)-PulegoneCytosol nih.govnih.gov
(+)-Pulegone(+)-Pulegone Reductase(−)-MenthoneCytosol nih.govnih.gov

Oxidation to (−)-Isopiperitenone by (−)-trans-Isopiperitenol Dehydrogenase (IPDH)

The oxidation of the hydroxyl group of this compound to a ketone is a critical step in the menthol biosynthetic pathway. This reaction is catalyzed by the enzyme (−)-trans-isopiperitenol dehydrogenase (IPDH) , also referred to as isopiperitenol (B1207519) dehydrogenase. nih.govnih.govfrontiersin.orgacs.org IPDH is a soluble, short-chain dehydrogenase that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor, converting it to NADH in the process. nih.govnih.govevitachem.comwikipedia.org The product of this enzymatic oxidation is (−)-isopiperitenone . nih.govnih.govvulcanchem.com

This dehydrogenase is not exclusive to peppermint; a very similar enzyme is found in spearmint (Mentha spicata) that oxidizes (-)-trans-carveol (B1215196) to (-)-carvone. nih.govnih.gov The peppermint IPDH is also capable of utilizing (-)-trans-carveol as a substrate. nih.gov In peppermint, this oxidation step occurs within the mitochondria of the secretory cells of peltate glandular trichomes, which are specialized structures on the leaf surface where essential oil biosynthesis and storage take place. nih.govfrontiersin.orgpnas.orgnih.gov

Position within the Menthol Biosynthesis Pathway

The biosynthesis of (−)-menthol is a multi-step process that begins with the universal C10 precursor, geranyl diphosphate (GPP) . nih.govfrontiersin.org The pathway can be summarized as follows:

Cyclization: Geranyl diphosphate is cyclized by (−)-limonene synthase to form the parent olefin, (−)-(4S)-limonene . nih.govnih.gov

Hydroxylation: In the endoplasmic reticulum, (−)-limonene-3-hydroxylase , a cytochrome P450 enzyme, specifically hydroxylates (−)-limonene at the C3 position to yield This compound . nih.govfrontiersin.orgpnas.org

Oxidation: As detailed above, this compound is then oxidized in the mitochondria by IPDH to form (−)-isopiperitenone . nih.govfrontiersin.orgpnas.org

Subsequent Conversions: A series of subsequent reactions, including reductions and an isomerization, occur in the cytosol, ultimately leading to the formation of (−)-menthol and other related monoterpenes. nih.govfrontiersin.orgpnas.org

This pathway demonstrates a complex subcellular organization, requiring the transport of intermediates between the plastids (where GPP is formed), the endoplasmic reticulum, the mitochondria, and the cytosol. nih.govpnas.orgtandfonline.comresearchgate.net

Subsequent Enzymatic Conversions to Related Monoterpenes

Following its formation, (−)-isopiperitenone, derived from this compound, enters the cytosolic phase of the menthol pathway where it is further transformed.

Formation of (+)-cis-Isopulegone

The endocyclic double bond of (−)-isopiperitenone is reduced by the enzyme (−)-isopiperitenone reductase (IPR) . nih.govfrontiersin.orgpnas.org This reaction requires NADPH as a cofactor and results in the formation of (+)-cis-isopulegone . nih.govresearchgate.netacs.org This step is a key conjugate reduction in the pathway. researchgate.net

Conversion to (+)-Pulegone, (−)-Menthone, and (−)-Menthol

The pathway continues from (+)-cis-isopulegone:

An isomerase, (+)-cis-isopulegone isomerase , shifts the double bond to form (+)-pulegone . nih.govnih.govpnas.org

(+)-Pulegone reductase then reduces the conjugated double bond of (+)-pulegone to yield a mixture of (−)-menthone and (+)-isomenthone . nih.govpnas.org

Finally, distinct reductases, including (−)-menthone reductase , convert these ketones into the final menthol isomers, with (−)-menthone being reduced to (−)-menthol . nih.govnih.govnih.gov

This sequence of reactions highlights this compound as a pivotal precursor to the principal components of peppermint oil. nih.govnih.gov

Detection of Side Products in Engineered Systems (e.g., p-menthatrienes, p-cymene)

When the biosynthetic pathway is engineered in non-native organisms, such as tobacco (Nicotiana tabacum), the introduced enzymes can lead to the formation of the intended product, this compound, but also to the accumulation of side products. In studies where tobacco plants were engineered to produce (+)-limonene and then hydroxylate it, further modifications of the resulting this compound were observed. nih.gov These modifications led to the emission of volatile compounds such as 1,3,8-p-menthatriene , 1,5,8-p-menthatriene , and p-cymene , alongside the expected oxidation product, isopiperitenone. nih.govresearchgate.net The formation of these aromatic compounds likely results from the dehydration and subsequent aromatization of the monoterpene alcohol intermediate.

Subcellular Compartmentalization of Biosynthetic Enzymes

The biosynthesis of (−)-menthol from primary metabolites is a prime example of metabolic channeling and subcellular compartmentalization in plants. The enzymes involved are localized in at least four distinct cellular compartments within the secretory cells of peppermint glandular trichomes. nih.govtandfonline.comresearchgate.net

EnzymeAbbreviationLocationPathway Step
Geranyl Diphosphate SynthaseGPPSLeucoplastFormation of Geranyl Diphosphate
(−)-Limonene SynthaseLSLeucoplastCyclization to (−)-Limonene
(−)-Limonene-3-HydroxylaseL3HEndoplasmic ReticulumHydroxylation to this compound
(−)-trans-Isopiperitenol DehydrogenaseIPDHMitochondriaOxidation to (−)-Isopiperitenone
(−)-Isopiperitenone ReductaseIPRCytosolReduction to (+)-cis-Isopulegone
(+)-cis-Isopulegone Isomerase-CytosolIsomerization to (+)-Pulegone
(+)-Pulegone ReductasePRCytosolReduction to (−)-Menthone/(+)-Isomenthone
(−)-Menthone ReductaseMR/MNMRCytosolReduction to (−)-Menthol and other isomers

Table generated from information in sources nih.govfrontiersin.orgpnas.orgnih.gov

This intricate organization necessitates the transport of lipophilic monoterpene intermediates across multiple organelle membranes, a process that is still under investigation but is crucial for the efficient synthesis of the final products. nih.gov

Localization within Peltate Glandular Trichomes of Mentha

The synthesis of monoterpenes, including this compound, is predominantly localized within the peltate glandular trichomes found on the leaf surfaces of Mentha plants. nih.govpnas.org These trichomes are specialized secretory structures, often described as chemical factories, responsible for producing the essential oils characteristic of mint. pnas.orgscispace.comfrontiersin.org Each peltate glandular trichome consists of a basal cell, a stalk cell, and a disc of eight secretory cells. frontiersin.orgnih.gov The entire process of monoterpene biosynthesis is confined to these non-photosynthetic secretory cells. pnas.org The enzymes responsible for the various steps in the pathway are found in these secretory cells, with abundant labeling of these enzymes observed during the secretory phase of gland development. nih.govnih.govoup.com This localization ensures a high concentration of the necessary biosynthetic machinery for the efficient production of monoterpenes.

Endoplasmic Reticulum Localization of Limonene-3-hydroxylase

Following the initial steps of monoterpene synthesis in the leucoplasts, the intermediate compound, (-)-limonene (B1674923), is transported to the endoplasmic reticulum (ER). pnas.org Here, it undergoes a crucial hydroxylation step to form (-)-trans-isopiperitenol. pnas.orgnih.gov This reaction is catalyzed by the enzyme (-)-4S-limonene-3-hydroxylase, a cytochrome P450-dependent monooxygenase. nih.govpnas.org This enzyme is considered to be a resident protein of the endoplasmic reticulum, as evidenced by its typical N-terminal membrane insertion sequences and its exclusive localization in the microsomal fraction of oil gland extracts. nih.gov Immunocytochemical studies have confirmed the association of limonene hydroxylases with the endoplasmic reticulum of the gland cells. nih.govnih.govoup.com The smooth endoplasmic reticulum in these secretory cells is extensive and appears to form associations with both the leucoplasts and the plasma membrane, suggesting a role in the transport of monoterpene intermediates and final products. nih.govresearchgate.net

Mitochondrial Localization of Isopiperitenol Dehydrogenase

After its synthesis on the endoplasmic reticulum, (-)-trans-isopiperitenol is then transported to the mitochondria for the next step in the metabolic pathway. pnas.org Within the mitochondria, the enzyme (-)-trans-isopiperitenol dehydrogenase (IPD) catalyzes the oxidation of (-)-trans-isopiperitenol to (-)-isopiperitenone (B1197589). nih.govoup.comnih.gov This NAD⁺-dependent dehydrogenase is a key enzyme in the biosynthesis of menthol in peppermint. nih.gov Immunogold labeling studies have definitively restricted the localization of (-)-trans-isopiperitenol dehydrogenase to the mitochondria of the secretory cells in the peltate glandular trichomes. nih.govnih.govoup.com This specific mitochondrial localization has been observed in both peppermint and spearmint. oup.com

Mechanisms of Intracellular Metabolite Movement

The compartmentalization of the monoterpene biosynthetic pathway across leucoplasts, the endoplasmic reticulum, and mitochondria necessitates efficient mechanisms for the movement of metabolic intermediates between these organelles. nih.govnih.gov While the exact mechanisms are still under investigation, several hypotheses have been proposed. The physical properties of monoterpenes suggest that their intracellular transfer could be facilitated by the numerous membrane-contact sites observed between the smooth endoplasmic reticulum and other organelles, such as leucoplasts. iomcworld.com This close association would allow for the efficient channeling of the lipophilic intermediate, (-)-limonene, from its site of synthesis in the leucoplasts to the endoplasmic reticulum. iomcworld.com

Enzymology and Biochemical Mechanisms of + Trans Isopiperitenol Metabolism

Limonene (B3431351) Hydroxylase (L3H) Characterization

Limonene-3-hydroxylase (L3H) is the critical enzyme that catalyzes the initial, rate-limiting step in the pathway: the regiospecific hydroxylation of (+)-limonene at the C3 position to yield (+)-trans-isopiperitenol. nih.govscielo.br This transformation is a key branching point in the biosynthesis of various p-menthane (B155814) monoterpenes. pnas.org

Role of Cytochrome P450 Monooxygenases (CYPs) in Hydroxylation

The hydroxylation of limonene is mediated by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). nih.govnih.govoup.com These heme-containing enzymes are responsible for a vast array of oxidative reactions in biological systems. nih.gov In plants, CYPs involved in specialized metabolism are typically located on the endoplasmic reticulum membrane. oup.com They function by activating molecular oxygen, inserting one oxygen atom into a non-activated C-H bond of the substrate, while the other is reduced to water. oup.comnih.gov This monooxygenase function requires the transfer of two electrons from NADPH, a process facilitated by a partnering enzyme, NADPH-cytochrome P450 oxidoreductase (CPR). oup.com

In the context of this compound synthesis, specific CYPs, such as those from the CYP71D subfamily found in Mentha (mint) species, exhibit high regioselectivity for the C3 position of the limonene ring. pnas.orgnih.gov For instance, the limonene-3-hydroxylase from peppermint (Mentha x piperita), classified as CYP71D13, specifically catalyzes the formation of (-)-trans-isopiperitenol (B1216475) from (-)-limonene (B1674923). nih.govnih.govresearchgate.net Similarly, this enzyme can act on (+)-limonene to produce this compound. nih.govresearchgate.net The biological oxidation of 4R(+)-limonene using these specialized limonene hydroxylases is an efficient method for producing trans-isopiperitenol. evitachem.com

Structural Determinants of Regiospecificity and Stereospecificity

The remarkable precision of CYPs in selecting a specific carbon atom for hydroxylation is dictated by the three-dimensional structure of their active site.

The regiospecificity and stereospecificity of limonene hydroxylation are governed by the precise orientation of the limonene substrate within the enzyme's active site. pnas.orgresearchgate.net The active site is a pocket that imposes steric and electronic constraints, forcing the substrate into a specific conformation relative to the reactive heme-bound oxygen species. oup.comresearchgate.netoup.com Studies using fluorinated limonene analogs have shown that even with altered electronic properties, the hydroxylation occurs at the topologically congruent position, suggesting that the substrate's orientation is rigidly maintained by multiple hydrophobic interactions within the active site. nih.govresearchgate.net Loss of these interactions, for example with structurally simplified analogs, leads to a significant decrease in both the rate of hydroxylation and its regiospecificity. nih.govresearchgate.net

Homology modeling based on known crystal structures of bacterial CYPs, like CYP101, has provided valuable insights. oup.comoup.com These models predict that for a C3-hydroxylase, the active site constrains the limonene molecule so that its C3–H bond is positioned very close to the heme-bound oxygen, facilitating the specific hydroxylation reaction. oup.com In contrast, the active site of a C6-hydroxylase orients the substrate to expose the C6–H bond to the reactive oxygen. oup.com

The critical role of the active site's architecture is highlighted by site-directed mutagenesis studies. Research on the closely related limonene-3-hydroxylase (from peppermint) and limonene-6-hydroxylase (from spearmint), which share about 70% amino acid identity, has been particularly revealing. pnas.orgnih.govnih.gov

A landmark study demonstrated that a single amino acid substitution could completely switch the enzyme's regioselectivity. pnas.orgnih.gov Specifically, changing a phenylalanine residue at position 363 to an isoleucine (a mutation denoted as F363I) in the spearmint limonene-6-hydroxylase converted it into a highly efficient limonene-3-hydroxylase. nih.govoup.comnih.gov This single change not only altered the position of hydroxylation from C6 to C3 but also resulted in a catalytic rate comparable to the wild-type peppermint C3-hydroxylase. nih.gov This finding underscores that minor changes in the size and nature of an amino acid side chain within the active site can dramatically influence substrate binding and, consequently, the reaction's outcome. nih.govcore.ac.uk Conversely, the reciprocal mutation in the peppermint C3-hydroxylase (I364F) led to an inactive enzyme, suggesting that simply increasing steric bulk in an already restricted active site can prevent catalysis altogether. pnas.orgoup.com

Table 1: Effect of F363I Mutation on Limonene Hydroxylase Activity
EnzymeOriginal RegioselectivityMutationNew RegioselectivityCatalytic Efficiency Change
Spearmint Limonene-6-hydroxylaseC6-hydroxylationF363IC3-hydroxylationIncreased 2-fold, matching wild-type C3-hydroxylase nih.gov
Peppermint Limonene-3-hydroxylaseC3-hydroxylationI364FN/ABecame inactive pnas.orgoup.com
Active Site Interactions and Substrate Orientation

Fungal Limonene-3-hydroxylase Enzymes (CYP65 Family)

While plant-derived CYPs are well-studied, researchers have also identified potent limonene-3-hydroxylase enzymes in fungi. asm.orgresearchgate.netnih.gov These fungal enzymes offer potential advantages for biotechnological applications due to their high selectivity and potential for expression in microbial hosts. asm.orgresearchgate.net

Limonene-3-hydroxylases have been identified in fungi such as Aureobasidium pullulans and Hormonema carpetanum. asm.orgresearchgate.netnih.gov These enzymes belong to the CYP65 family of cytochrome P450 monooxygenases. asm.orgnih.gov The enzyme from A. pullulans (L3H.Ap) has demonstrated high stereospecificity and regioselectivity, efficiently converting (+)-limonene to trans-isopiperitenol. asm.orgresearchgate.net Unlike some engineered bacterial P450s that produce a mixture of products, these fungal enzymes show a strong preference for C3 hydroxylation. asm.orgnih.gov The A. pullulans enzyme also exhibits activity on other monoterpenes like α-pinene and β-pinene. asm.orgresearchgate.net The discovery of these fungal CYP65 enzymes represents a significant step toward developing sustainable, biotechnology-based processes for producing valuable compounds derived from this compound. asm.orgresearchgate.netnih.gov

Isopiperitenol (B1207519) Dehydrogenase (IPDH) Characterization

Following its synthesis by L3H, this compound can be further metabolized. The next step in many biosynthetic pathways, such as the one leading to menthol (B31143) in peppermint, is the oxidation of the hydroxyl group. This reaction is catalyzed by isopiperitenol dehydrogenase (IPDH). evitachem.comontosight.ainih.gov

IPDH is an oxidoreductase that converts (-)-trans-isopiperitenol to (-)-isopiperitenone (B1197589), utilizing nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) as a cofactor. ontosight.ainih.govwikipedia.org The systematic name for this enzyme is (-)-trans-isopiperitenol:NAD+ oxidoreductase (EC 1.1.1.223). wikipedia.org In peppermint and spearmint, the dehydrogenase is a soluble enzyme that can utilize both (-)-trans-isopiperitenol and (-)-trans-carveol (B1215196) as substrates, demonstrating a degree of substrate flexibility. nih.govnih.gov

The cDNAs encoding IPDH have been isolated from both peppermint and spearmint. nih.govnih.gov The peppermint enzyme consists of 265 amino acid residues. nih.gov These enzymes are members of the short-chain dehydrogenase/reductase (SDR) superfamily, a large and diverse group of enzymes involved in various metabolic processes. nih.govresearchgate.net While the peppermint and spearmint dehydrogenases share over 99% amino acid identity, they are quite distinct from the monoterpene reductases involved later in the menthol biosynthetic pathway. nih.gov Recently, novel bacterial IPDH enzymes have also been discovered and engineered to improve the efficiency of menthol precursor biosynthesis in microbial systems. x-mol.com

Table 2: Summary of Key Enzymes in this compound Metabolism
EnzymeAbbreviationEnzyme ClassSubstrateProductCofactor
Limonene-3-hydroxylaseL3HCytochrome P450 Monooxygenase (CYP) nih.govoup.com(+)-LimoneneThis compoundNADPH oup.com
Isopiperitenol DehydrogenaseIPDHOxidoreductase (SDR Superfamily) nih.govresearchgate.net(-)-trans-Isopiperitenol(-)-IsopiperitenoneNAD+ ontosight.ainih.gov

Classification as a Short-Chain Dehydrogenase/Reductase (SDR) Superfamily Member

The enzyme responsible for the oxidation of this compound, isopiperitenol dehydrogenase (IPDH), is classified as a member of the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.gov This is one of the largest known protein superfamilies, whose members are often distantly related, typically sharing only 20-30% residue identity in pairwise comparisons. nih.gov Despite low sequence similarity, SDRs share a highly conserved three-dimensional structure centered around a Rossmann fold. nih.govoup.com

Isopiperitenol/carveol (B46549) dehydrogenases are related to other plant SDRs involved in diverse secondary metabolic pathways, including lignan (B3055560) biosynthesis and stress responses. nih.govnih.gov However, they are quite dissimilar (with approximately 13% identity) to the monoterpene reductases also involved in menthol biosynthesis within mint species. nih.govnih.gov The IPDH from peppermint falls within the SDR110C family. nih.gov

Table 1: General Characteristics of the SDR Superfamily

Feature Description Reference(s)
Size Typically consist of about 250 amino acid residues. nih.gov
Structure Possess a common structural core known as the Rossmann fold, which has a central parallel β-sheet flanked by α-helices. nih.govoup.com
Sequence Identity Generally low, often in the range of 20-30% between members. nih.gov
Conserved Motifs Contain conserved sequence motifs, such as a TGXXXGXG motif for coenzyme binding and a YXXXK motif at the active site. oup.comresearchgate.net

| Function | Catalyze NAD(P)(H)-dependent oxidation/reduction reactions on a wide variety of substrates. | nih.gov |

NAD+-Dependence in Oxidation of this compound

The oxidation of this compound to (+)-isopiperitenone is strictly dependent on the presence of nicotinamide adenine dinucleotide (NAD+) as a cofactor. nih.govpnas.org The enzyme, formally named (-)-trans-isopiperitenol:NAD+ oxidoreductase, catalyzes the transfer of a hydride ion from the hydroxyl group of the isopiperitenol substrate to NAD+, resulting in the formation of the corresponding ketone, isopiperitenone (B1196671), and reduced NADH. wikipedia.org

The chemical reaction is as follows: (-)-trans-isopiperitenol + NAD+ ⇌ (-)-isopiperitenone + NADH + H+ wikipedia.org

This NAD+ dependence is a hallmark of this enzymatic step in monoterpene biosynthesis. ontosight.aievitachem.comfrontiersin.org While the recombinant IPDH from peppermint can utilize NADP+, its relative velocity is significantly lower, at approximately 8% of that observed with NAD+, confirming the strong preference for NAD+ as the cofactor. nih.gov This preference is linked to conserved structural features within the SDR superfamily; a conserved aspartate residue in the coenzyme-binding motif creates an electrostatic environment that favors the binding of NAD+/NADH over the phosphorylated NADP+/NADPH pair. oup.com

Substrate Versatility (e.g., utilization of carveol)

While specific for its role in the menthol pathway, isopiperitenol dehydrogenase exhibits a degree of substrate versatility. Research has shown that the dehydrogenases isolated from both peppermint (Mentha x piperita) and spearmint (Mentha spicata) are capable of utilizing both (-)-trans-isopiperitenol and the structurally similar monoterpenol (-)-trans-carveol as substrates. nih.govnih.gov

The recombinant dehydrogenase from peppermint (ISPD) was tested against a range of potential alcohol substrates. nih.gov Compared to (-)-trans-carveol, it showed considerably lower relative velocity with (-)-trans-isopiperitenol (10%). nih.gov Other alcohols, such as (+)-neomenthol and (+)-neoisomenthol, were also oxidized but at even lower rates. nih.gov Notably, some stereoisomers like (-)-cis-carveol (B72456) and other monoterpenols like (-)-menthol were not detectably oxidized, indicating a high degree of stereospecificity. nih.gov In contrast, a dehydrogenase from Artemisia annua (ADH2) also oxidizes carveol isomers but displays a preference for (-)-cis-carveol, whereas the peppermint enzyme acts on the trans isomer. canada.ca

Table 2: Relative Substrate Specificity of Recombinant Peppermint (-)-trans-Isopiperitenol Dehydrogenase (ISPD)

Substrate Relative Velocity (%) Reference(s)
(-)-trans-Carveol 100 nih.gov
(-)-trans-Isopiperitenol 10 nih.gov
(+)-Neomenthol 8 nih.gov
(+)-Neoisomenthol 4 nih.gov
(-)-cis-Carveol Not detected nih.gov
(-)-Menthol Not detected nih.gov
(+)-Isomenthol Not detected nih.gov

| (-)-Perillyl alcohol | Not detected | nih.gov |

Putative Catalytic Residues (N118, S147, Y160, K164)

The catalytic mechanism of SDR enzymes involves a conserved set of amino acid residues that form a catalytic triad (B1167595) or tetrad at the active site. For the (-)-trans-isopiperitenol dehydrogenase from peppermint (MpISPD), a catalytic tetrad has been proposed to consist of asparagine-118 (N118), serine-147 (S147), tyrosine-160 (Y160), and lysine-164 (K164). oup.comresearchgate.net

The tyrosine and lysine (B10760008) residues are part of the highly conserved YXXXK motif, which is a defining feature of the active site in the SDR superfamily. oup.comresearchgate.net In the proposed mechanism, the tyrosine residue acts as the catalytic base, abstracting a proton from the substrate's hydroxyl group, facilitated by the lysine residue which lowers the pKa of the tyrosine. The serine and asparagine residues are believed to help position the substrate and stabilize the transition state during the hydride transfer to the NAD+ cofactor.

Identification and Characterization of Bacterial IPDHs (e.g., Pseudomonas aeruginosa)

While initially characterized in plants like mint, functional isopiperitenol dehydrogenases have also been discovered and characterized in bacteria. The identification of bacterial IPDHs is significant for metabolic engineering applications, as microbial enzymes often exhibit better expression and stability in engineered host systems. x-mol.com

An IPDH from Pseudomonas aeruginosa (PaIPDH) has been identified and structurally characterized. rcsb.orgpdbj.org The crystal structure of PaIPDH complexed with NAD was resolved at 1.70 Å, providing detailed insight into its architecture and active site. rcsb.orgpdbj.org This bacterial enzyme was found to be a bottleneck in the microbial synthesis of menthol precursors, prompting protein engineering efforts. x-mol.com Through site-directed mutagenesis of two key residues (E95 and Y199), a variant (PaIPDH-E95F/Y199V) was created with a 4.4-fold improvement in specific activity compared to the wild-type bacterial enzyme. x-mol.com This engineered bacterial IPDH led to a 3.7-fold higher titer of (-)-isopiperitenone in a whole-cell biocatalysis system compared to the native mint enzyme, demonstrating its potential for enhancing microbial production of menthol. x-mol.com

Table 3: Characteristics of Isopiperitenol Dehydrogenase from Pseudomonas aeruginosa (PaIPDH)

Property Description Reference(s)
Organism Pseudomonas aeruginosa x-mol.comrcsb.org
Classification Oxidoreductase, SDR family rcsb.orgpdbj.org
Structure Crystal structure solved to 1.70 Å resolution. rcsb.org
Engineering A dual-mutant (E95F/Y199V) showed a 4.4-fold increase in specific activity. x-mol.com

| Application | Used for the in vivo synthesis of (-)-isopiperitenone from (-)-limonene in engineered E. coli. | x-mol.com |

Genetic and Molecular Regulation of + Trans Isopiperitenol Biosynthesis

Gene Isolation and Cloning of Biosynthetic Enzymes

The production of (+)-trans-isopiperitenol begins with the hydroxylation of (+)-limonene, a reaction catalyzed by limonene-3-hydroxylase. Subsequently, the resulting this compound can be further oxidized by isopiperitenol (B1207519) dehydrogenase. The isolation and cloning of the genes encoding these enzymes are foundational steps for their detailed study and for engineering enhanced biosynthetic pathways.

cDNA Isolation for Limonene-3-hydroxylase

The enzyme responsible for the critical C3-allylic hydroxylation of limonene (B3431351) to yield (-)-trans-isopiperitenol (B1216475) in peppermint (Mentha x piperita) is limonene-3-hydroxylase. nih.gov The isolation of the corresponding complementary DNA (cDNA) has been a significant focus of research.

Initial efforts to isolate the gene for limonene-3-hydroxylase involved purifying the microsomal enzyme from the oil glands of peppermint. nih.gov However, obtaining sufficient quantities of the protein for sequencing proved challenging. A breakthrough came with the successful purification and sequencing of the closely related limonene-6-hydroxylase from spearmint. nih.gov Amino acid sequences from the spearmint enzyme were used to design polymerase chain reaction (PCR) primers, which amplified a 500-base-pair fragment. nih.gov This fragment then served as a probe to screen a spearmint oil gland cDNA library, leading to the isolation of the full-length cDNA for limonene-6-hydroxylase. nih.gov

Leveraging the high sequence similarity between the hydroxylases of different mint species, this probe was subsequently used to screen a peppermint oil gland cDNA library. nih.govgoogle.com This strategy successfully led to the isolation of two closely related full-length cDNA species that were confirmed to encode limonene-3-hydroxylase through functional expression. nih.govgoogle.com The deduced amino acid sequences revealed that these enzymes are typical cytochrome P450 monooxygenases with a characteristic N-terminal membrane anchor, consistent with their microsomal location. nih.gov The peppermint limonene-3-hydroxylase cDNAs (designated PM2/CYP71D15 and PM17/CYP71D13) were found to be 93% identical to each other and 70% identical to the spearmint limonene-6-hydroxylase. pnas.org

More recently, limonene-3-hydroxylases have also been identified and their cDNAs isolated from fungal sources, such as Aureobasidium pullulans and Hormonema carpetanum, offering alternative enzyme sources for biotechnological applications. researchgate.netasm.orgnih.gov

cDNA Isolation for Isopiperitenol Dehydrogenase

Following the hydroxylation of limonene, isopiperitenol dehydrogenase catalyzes the oxidation of (-)-trans-isopiperitenol to (-)-isopiperitenone (B1197589) in peppermint. nih.govnih.gov The isolation of the cDNA for this enzyme was achieved through a functional genomics approach.

Researchers conducted random sequencing of a cDNA library constructed from the transcripts of peppermint oil gland secretory cells. nih.govnih.gov This revealed a high number of clones encoding redox-type enzymes, including dehydrogenases. nih.govnih.gov To identify the correct clone, full-length dehydrogenase cDNAs were screened by functional expression in Escherichia coli using an in situ assay. nih.govnih.gov This led to the successful isolation of a single full-length cDNA encoding (-)-trans-isopiperitenol dehydrogenase (ISPD). nih.govnih.gov

The isolated (-)-ISPD cDNA possesses an open reading frame of 795 base pairs, which translates into a 265-residue enzyme with a calculated molecular mass of 27,191 Daltons. nih.govnih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily. nih.govnih.govresearchgate.net

Furthermore, nondegenerate primers designed from the peppermint (-)-trans-ISPD cDNA sequence were used to screen a spearmint oil gland cDNA library. nih.govnih.gov This allowed for the isolation of a truncated cDNA for the spearmint homolog, (-)-trans-carveol-dehydrogenase. The remaining 5'-sequence was obtained using reverse transcription-PCR and rapid amplification of cDNA ends (RACE) from spearmint oil gland RNA. nih.govnih.gov The full-length spearmint dehydrogenase shares over 99% amino acid identity with its peppermint counterpart, and both enzymes can utilize (-)-trans-isopiperitenol and (-)-trans-carveol (B1215196) as substrates. nih.govnih.gov Similar isopiperitenol dehydrogenases have also been isolated and characterized from piperitenone-type perilla (Perilla citriodora and Perilla frutescens). jst.go.jpresearchgate.net

Heterologous Expression and Functional Characterization of Enzymes

To study the properties of biosynthetic enzymes in detail and to utilize them for biotechnological production, they are often expressed in well-characterized host organisms. This process, known as heterologous expression, allows for the production of large quantities of the desired enzyme for functional characterization and for use in whole-cell biocatalysis.

Expression in Prokaryotic Hosts (Escherichia coli) for Enzyme Studies

Escherichia coli is a widely used prokaryotic host for the heterologous expression of enzymes due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors. merckmillipore.comresearchgate.net Both limonene-3-hydroxylase and isopiperitenol dehydrogenase from mint species have been successfully expressed in E. coli for functional studies.

For the expression of cytochrome P450 enzymes like limonene-3-hydroxylase, which are membrane-bound and require a redox partner for activity, specific strategies are needed. pnas.org Often, the N-terminus of the P450 is modified to optimize expression levels in E. coli. pnas.org The enzyme is then typically expressed in bacterial membranes, which are subsequently isolated. pnas.org For functional assays, the reconstituted membrane preparations containing the hydroxylase are combined with a purified NADPH-cytochrome P450 reductase, which provides the necessary electrons for the hydroxylation reaction. pnas.orgresearchgate.net This system has been instrumental in characterizing the substrate specificity and regioselectivity of limonene-3-hydroxylase. pnas.orgresearchgate.net However, attempts to express fungal limonene-3-hydroxylase from Aureobasidium pullulans in a functional form in E. coli have been unsuccessful. asm.org

In contrast, isopiperitenol dehydrogenase, a soluble enzyme, is more straightforward to express in E. coli. nih.gov The cDNA encoding this dehydrogenase was successfully expressed in E. coli BL21(DE3) cells, yielding an operationally soluble and active enzyme. nih.gov This allowed for the purification of the enzyme and the determination of its kinetic parameters. nih.gov The functional expression of these enzymes in E. coli has been a key step in confirming their roles in the monoterpene biosynthetic pathway. pnas.orgnih.govosti.gov

EnzymeHost OrganismExpression DetailsPurpose of Expression
Limonene-3-hydroxylaseEscherichia coliN-terminally modified, expressed in membranes, reconstituted with P450 reductase. pnas.orgresearchgate.netFunctional characterization, kinetic studies. pnas.org
Isopiperitenol DehydrogenaseEscherichia coliExpressed as a soluble protein. nih.govFunctional screening, enzyme characterization. nih.govnih.gov
Fungal Limonene-3-hydroxylaseEscherichia coliAttempts to express in a functional form failed. asm.orgProtein production for characterization. asm.org

Expression in Eukaryotic Microorganisms (Pichia pastoris) for Hydroxylation Studies

The yeast Pichia pastoris is a popular eukaryotic host for heterologous protein expression, particularly for complex proteins like cytochrome P450s that may require post-translational modifications for proper folding and activity. asm.orgresearchgate.net P. pastoris has been successfully used to express limonene-3-hydroxylase for hydroxylation studies, offering an alternative to bacterial expression systems. asm.orgasm.org

When attempts to express a functional fungal limonene-3-hydroxylase from Aureobasidium pullulans in E. coli were unsuccessful, researchers turned to P. pastoris. asm.org The gene was expressed using two different vector systems: an episomal plasmid with constitutive expression and a vector that integrates into the yeast genome with methanol-inducible expression. asm.org Both systems resulted in the successful production of functional limonene-3-hydroxylase, which was able to convert (+)-limonene to this compound. asm.org

Notably, the P. pastoris expression system yielded higher amounts of trans-isopiperitenol compared to the expression of the Mentha limonene-3-hydroxylase in the same host. asm.org The maximum concentration of trans-isopiperitenol achieved was approximately 300 µM (45 mg/L) in a concentrated yeast cell suspension with constitutive gene expression. asm.org This demonstrates the potential of P. pastoris as a whole-cell biocatalyst for the production of this compound. asm.org The functionality of the heterologously expressed P450 in P. pastoris relies on the endogenous yeast cytochrome P450 reductase to act as an electron donor. asm.org

EnzymeHost OrganismVector SystemProduction Outcome
Fungal Limonene-3-hydroxylase (A. pullulans)Pichia pastorisEpisomal (constitutive) & Integrated (inducible) asm.org~300 µM trans-isopiperitenol asm.org
Mentha Limonene-3-hydroxylasePichia pastorisEpisomal (constitutive) & Integrated (inducible) asm.orgLower trans-isopiperitenol production than fungal enzyme asm.org

Metabolic Engineering Strategies for Enhanced Production

Metabolic engineering offers powerful strategies to enhance the production of desired compounds like this compound by modifying an organism's metabolic pathways. oup.comnih.gov These strategies can involve introducing new genes, overexpressing existing ones, or downregulating competing pathways to channel metabolic flux towards the target molecule.

A notable example of metabolic engineering for this compound production was demonstrated in tobacco plants (Nicotiana tabacum). nih.govresearchgate.net Tobacco was chosen as a model system to introduce a two-step biosynthetic pathway. nih.gov First, a transgenic tobacco line was created that expressed three monoterpene synthases from lemon (Citrus limon), which produced (+)-limonene as a major product. nih.gov These synthases were targeted to the plastids, the site of monoterpene precursor synthesis in plants. nih.gov

Subsequently, these (+)-limonene-producing tobacco plants were re-transformed with a cDNA encoding limonene-3-hydroxylase from spearmint (Mentha spicata). nih.gov This cytochrome P450 enzyme was targeted to the endoplasmic reticulum. nih.gov Despite the different subcellular localizations of the two enzymes, the engineered plants were able to successfully convert the plastid-produced (+)-limonene into this compound, which was then emitted by the plants. nih.gov This demonstrated the feasibility of a two-step production of this compound in a heterologous plant host. nih.gov The study also observed further modifications of the this compound, leading to the formation of other volatile compounds like p-cymene (B1678584) and isopiperitenone (B1196671). nih.gov

In microbial systems, metabolic engineering has focused on optimizing precursor supply and enzyme expression. In yeast, for instance, engineering the mevalonate (B85504) pathway, which provides the precursor geranyl diphosphate (B83284), has been a key strategy. pnas.orgnih.gov By localizing the entire mevalonate pathway into the peroxisome, researchers achieved a significant increase in monoterpene production compared to cytosolic production. pnas.orgnih.gov This peroxisomal engineering approach also improved the subsequent hydroxylation of limonene to trans-isopiperitenol by cytochrome P450s, leading to a 69-fold improvement in conversion. nih.gov

Further strategies in microorganisms include balancing the expression levels of the different enzymes in the pathway. For example, in E. coli engineered to produce carvone (B1668592) (a downstream product of isopiperitenol), it was found that the expression levels of limonene hydroxylase and carveol (B46549) dehydrogenase needed to be carefully balanced to maximize product yield and minimize byproducts. nih.gov Such strategies are directly applicable to optimizing the production of this compound.

OrganismEngineering StrategyKey Genes Introduced/ModifiedOutcome
Tobacco (Nicotiana tabacum)Two-step pathway introduction nih.govLemon (+)-limonene synthase; Spearmint limonene-3-hydroxylase nih.govProduction and emission of this compound nih.gov
Yeast (Saccharomyces cerevisiae)Peroxisomal pathway localization pnas.orgnih.govComplete mevalonate pathway; Limonene synthase; Limonene-3-hydroxylase pnas.org69-fold improvement in limonene to trans-isopiperitenol conversion nih.gov
Escherichia coliBalancing enzyme expression levels nih.govLimonene hydroxylase; Carveol dehydrogenase nih.govIncreased carvone production (demonstrates principle applicable to isopiperitenol) nih.gov

Engineering in Transgenic Plants (e.g., Nicotiana tabacum, Mentha piperita)

The genetic engineering of plants to produce or modify the profile of valuable monoterpenoids like this compound has been demonstrated successfully in both non-native producers and the native species itself. A significant example is the engineering of tobacco (Nicotiana tabacum), a plant that does not naturally produce this compound, to synthesize this compound. pnas.orgresearchgate.net Researchers introduced the genetic machinery for a two-step synthesis, which involved expressing monoterpene synthases from lemon (Citrus limon) to produce the precursor (+)-limonene, followed by the introduction of a limonene-3-hydroxylase (L3H) gene from spearmint (Mentha spicata). pnas.orgnih.gov This resulted in the successful hydroxylation of (+)-limonene and the subsequent emission of this compound from the transgenic tobacco plants. pnas.orgnih.gov

This work highlighted that enzymes localized to different cellular compartments—monoterpene synthases in the plastids and the P450 hydroxylase in the endoplasmic reticulum—could still function sequentially to create the final product. pnas.orgnih.gov The successful production of this compound in a heterologous plant system like tobacco showcases the feasibility of engineering complex metabolic pathways outside of their native host. researchgate.net

In Mentha piperita (peppermint), the native producer of menthol (B31143), genetic engineering has focused on modifying the existing pathway to improve the quality and yield of its essential oil. nih.gov Overexpression of the gene for limonene-3-hydroxylase (L3H), which converts limonene to (-)-trans-isopiperitenol, under the control of a strong constitutive promoter (CaMV 35S) was explored. nih.gov While stable integration of such genes has been reported, the outcomes can vary, sometimes leading to co-suppression effects that alter the levels of various monoterpene pathway components, including pulegone (B1678340) or piperitone. nih.gov These studies in both tobacco and peppermint are foundational in demonstrating the potential to manipulate plant secondary metabolism for the targeted production of compounds like this compound. pnas.orgnih.gov

Optimization of Biosynthetic Pathways through Genetic Modification

Another critical optimization involves reducing the accumulation of undesired compounds, such as menthofuran (B113398), which imparts an off-flavor to peppermint oil. frontiersin.org This was accomplished by downregulating the expression of (+)-menthofuran synthase (MFS) using antisense RNA technology. pnas.orgfrontiersin.org In transgenic mint plants where MFS was suppressed, the amount of menthofuran was reduced by 35–55%, leading to a substantial improvement in the quality of the essential oil. pnas.org These genetic modifications show that pathway optimization is a dual approach: increasing the flux towards the main pathway while simultaneously blocking side branches that lead to unwanted products. frontiersin.org

Table 1: Genetic Modifications for Pathway Optimization in Mentha piperita
Target GeneModification StrategyObserved OutcomeReference
1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR)Overexpression (driven by CaMV 35S promoter)~1.5-fold increase in essential oil yield. pnas.org
(+)-Menthofuran synthase (MFS)Antisense suppression35–55% reduction in menthofuran accumulation. pnas.org
Limonene-3-hydroxylase (L3H)OverexpressionAltered levels of monoterpene pathway components. nih.gov

Development of Two-Step Production Systems

A key innovation in the biosynthesis of this compound is the development of two-step production systems, particularly demonstrated in transgenic Nicotiana tabacum. pnas.orgnih.gov This approach involves the spatial separation of sequential enzymatic reactions into different subcellular compartments. nih.gov In this system, the first step, the synthesis of the precursor (+)-limonene, is targeted to the plastids. This is achieved by expressing monoterpene synthase enzymes from lemon, which contain targeting sequences that direct them to these organelles. pnas.orgnih.gov

The second step, the hydroxylation of (+)-limonene to this compound, is catalyzed by limonene-3-hydroxylase, a cytochrome P450 enzyme. pnas.org This enzyme is targeted to the endoplasmic reticulum. nih.gov Despite the different locations of the two enzymes, the system proved functional. The (+)-limonene produced in the plastids is transported, either actively or passively, to the endoplasmic reticulum where it is hydroxylated. pnas.org The success of this spatially segregated, two-step system in tobacco confirms that multistep pathway engineering is feasible even across different cell compartments, opening avenues for producing complex natural products in heterologous hosts. pnas.orgucanr.edu

Repurposing Subcellular Organelles for Enhanced Production (e.g., Yeast Peroxisomes)

A cutting-edge strategy for optimizing the production of valuable compounds is the repurposing of subcellular organelles into specialized microfactories. pnas.orgnih.gov This concept of compartmentalization is inspired by the natural organization of metabolic pathways in eukaryotic cells. pnas.org Recently, yeast peroxisomes have been successfully engineered to serve as efficient microfactories for producing geranyl diphosphate (GPP)-derived isoprenoids, including the menthol precursor trans-isopiperitenol. pnas.orgnih.gov

Researchers transformed yeast peroxisomes by introducing a complete mevalonate (MVA) pathway into the organelle, enabling the conversion of the peroxisomal acetyl-CoA pool into GPP, the universal monoterpene precursor. pnas.orgnih.gov This strategy insulates the engineered pathway from competing reactions in the cytosol, leading to a dramatic increase in product yield—up to a 125-fold increase for some monoterpenes compared to cytosolic production. pnas.orgnih.gov Crucially, this peroxisomal production enhances subsequent modification steps catalyzed by cytochrome P450 enzymes, which are typically located on the endoplasmic reticulum. pnas.orgnih.gov This improved efficiency is attributed to both the increased supply of the monoterpene precursor and the physical proximity of peroxisomes to the endoplasmic reticulum. pnas.orgnih.gov This approach led to the efficient conversion of (S)-(-)-limonene to trans-isopiperitenol, establishing a successful example of bio-production of this key menthol intermediate in yeast and highlighting peroxisomal engineering as a powerful strategy for isoprenoid synthesis. pnas.orgnih.govnih.gov The bioconversion of (S)-(–)-limonene into trans-isopiperitenol saw a 69-fold improvement using this peroxisome-based system. nih.gov

Construction of Microbial Cell Factories for Menthol Precursors

Microbial platforms, particularly Escherichia coli and Saccharomyces cerevisiae, have been engineered as cell factories for the sustainable production of menthol and its precursors. frontiersin.orgnih.gov These systems offer an alternative to plant extraction and chemical synthesis. researchgate.net A significant challenge in microbial production has been bridging the metabolic gap between a readily available precursor like (-)-limonene (B1674923) and later intermediates such as (+)-cis-isopulegone. researchgate.net The plant enzymes required for this conversion, limonene-3-hydroxylase and isopiperitenol dehydrogenase from Mentha piperita, often function inefficiently in microbial hosts. researchgate.netresearchgate.net

To overcome this, researchers have developed artificial and more effective systems by recruiting enzymes from bacterial sources. researchgate.net For instance, an E. coli cell factory was constructed for the biosynthesis of (+)-cis-isopulegone from (-)-limonene. researchgate.net This was achieved by replacing the inefficient mint enzymes with a bacterial P450 monooxygenase and an engineered microbial isopiperitenol dehydrogenase. researchgate.net The system was further optimized by incorporating a formate (B1220265) dehydrogenase for cofactor (NADPH) regeneration, leading to a 36-fold improvement in the production of (+)-cis-isopulegone. researchgate.net Other work has focused on producing (-)-trans-isopiperitenol in E. coli by optimizing the expression of the necessary enzymes through ribosome binding site (RBS) engineering. researchgate.netresearchgate.net In S. cerevisiae, the entire de novo pathway to (-)-menthol has been constructed, and analysis of intermediate metabolites revealed that (-)-trans-isopiperitenol was one of the accumulating intermediates, indicating it as a potential bottleneck that could be targeted for further optimization. nih.gov

Table 2: Engineered Microbial Systems for Menthol Precursor Production
Microbial HostTarget ProductKey Engineering StrategyReference
Escherichia coli(+)-cis-isopulegoneReplacing plant enzymes with bacterial counterparts; cofactor regeneration system. researchgate.net
Escherichia coli(-)-trans-isopiperitenolRibosome Binding Site (RBS) engineering to balance enzyme expression. researchgate.net
Saccharomyces cerevisiae(-)-MentholDe novo pathway construction; identification of (-)-trans-isopiperitenol as a bottleneck. nih.gov
Saccharomyces cerevisiaetrans-isopiperitenolCompartmentalization of the MVA pathway in peroxisomes. pnas.orgnih.gov

Manipulating Gene Expression to Alter Pathway Flux (e.g., DXP reductoisomerase, menthofuran synthase)

Altering the metabolic flux within the monoterpene biosynthetic pathway is a powerful strategy for enhancing the yield and quality of essential oils in plants like peppermint. This is achieved by manipulating the expression levels of key regulatory genes. frontiersin.org Two prominent examples of this approach are the upregulation of 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) and the downregulation of (+)-menthofuran synthase (MFS). nih.govfrontiersin.org

DXR is the enzyme that catalyzes the committed step in the methylerythritol phosphate (B84403) (MEP) pathway, which provides the essential precursors for monoterpene synthesis. frontiersin.org By transforming peppermint with a homologous sense version of the DXR cDNA under the control of the strong CaMV 35S promoter, researchers were able to significantly increase the metabolic flux towards monoterpene production. frontiersin.org Transgenic plants with upregulated DXR expression accumulated substantially more essential oil, with yield increases of about 50%, without a significant change in the oil's composition. frontiersin.org This demonstrated that the supply of precursors from the MEP pathway is a rate-limiting factor for monoterpene biosynthesis. frontiersin.org

Chemical and Chemoenzymatic Synthesis of + Trans Isopiperitenol

Chemoenzymatic Approaches in Pathway Intermediate Synthesis

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts for specific transformations within a multi-step chemical sequence. This approach is particularly valuable for producing optically pure intermediates that are challenging to obtain through purely chemical methods. acs.orgnih.govresearchgate.net

Strategic Oxidation of Precursors (e.g., (+)-Isopulegol to (−)-Isopiperitenone)

A key intermediate in the synthesis of isopiperitenol (B1207519) isomers is (−)-isopiperitenone. acs.orgresearchgate.net A common strategy to produce this α,β-unsaturated ketone involves a three-step sequence starting from the readily available precursor, (+)-isopulegol. acs.orgacs.org

Oxidation of the Secondary Alcohol : The synthesis begins with the oxidation of the secondary hydroxyl group in (+)-isopulegol to form the corresponding ketone, isopulegone (B1219328). acs.orgacs.org Reagents like Dess-Martin periodinane are effective for this transformation, achieving high yields. acs.orgacs.org

Enolate Selenation : To introduce the necessary double bond, the ketone is converted to its enolate, which is then treated with an electrophilic selenium reagent such as phenylselenyl chloride. acs.orgacs.org This step introduces a phenylselenyl group at the alpha-position to the carbonyl. acs.org

Oxidative Elimination : The final step is an oxidative elimination (selenoxide elimination) of the selenium group, which forms the α,β-unsaturated system of (−)-isopiperitenone. acs.orgacs.org

This sequence provides a reliable route to (−)-isopiperitenone, which serves as the direct precursor for the subsequent reduction to isopiperitenol isomers. acs.orgresearchgate.net

Table 1: Chemoenzymatic Synthesis of (−)-Isopiperitenone from (+)-Isopulegol

Step Reactant Reagent(s) Product Yield
1. Oxidation (+)-Isopulegol Dess-Martin Periodinane Isopulegone 96% acs.orgacs.org
2. Selenation Isopulegone Lithium diisopropylamide, Phenylselenyl bromide 2-Phenylselenylisopulegone Good yields acs.org

Chemical Reduction of (−)-Isopiperitenone to Isopiperitenol Isomers (e.g., with Lithium Aluminum Hydride)

Once (−)-isopiperitenone is obtained, the next step is the reduction of its carbonyl group to yield isopiperitenol. The use of strong reducing agents like lithium aluminum hydride (LiAlH₄) accomplishes this transformation. acs.orgresearchgate.netnih.gov However, this reduction is typically not stereospecific and results in a mixture of diastereomers: (+)-trans-isopiperitenol and (−)-cis-isopiperitenol. acs.org

The reduction of (−)-isopiperitenone with LiAlH₄ has been reported to produce a 3:2 mixture of the trans and cis isomers, respectively, with a combined yield of 85%. acs.org The separation of these isomers can be challenging but is achievable through methods like column chromatography or by derivatizing the mixture into esters (e.g., p-nitrobenzoyl esters), separating the derivatives, and then hydrolyzing them to obtain the pure isomers.

Enzymatic Conjugate Reduction within Synthetic Schemes

Enzymes play a crucial role in directing the stereochemical outcome of reductions. In the context of monoterpenoid synthesis, (−)-isopiperitenone reductase (IPR) is a key enzyme that catalyzes the conjugate reduction (1,4-reduction) of the α,β-unsaturated double bond in (−)-isopiperitenone. acs.orgnih.govresearchgate.net This enzymatic reaction is highly specific and produces (+)-cis-isopulegone, an intermediate in the biosynthesis of menthol (B31143). acs.orgnih.gov This transformation is noteworthy because achieving selective conjugate reduction of (−)-isopiperitenone with chemical reagents has proven difficult. acs.orgacs.org

While this specific enzymatic step leads away from the direct synthesis of isopiperitenol, it highlights the power of enzymes to achieve transformations that are challenging for traditional chemical methods. acs.orgacs.org The integration of such specific enzymatic reductions into broader synthetic schemes allows for the creation of a diverse range of monoterpenoid isomers from a common intermediate. acs.orgresearchgate.net

Asymmetric Catalytic Synthesis

Asymmetric catalysis offers a more direct and atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Acid-Catalyzed Cyclization of Neral (B7780846)

The acid-catalyzed cyclization of acyclic precursors like neral (the Z-isomer of citral) presents a direct route to the isopiperitenol scaffold. uni-koeln.deresearchgate.netdntb.gov.ua This reaction mimics the tail-to-head terpene cyclizations found in nature. However, the selective synthesis of this compound from neral has been a long-standing challenge. uni-koeln.dempg.de The primary difficulty lies in the fact that the desired product, a cyclic allylic alcohol, is often more reactive under the acidic conditions than the starting material. This high reactivity leads to a multitude of side reactions, including dehydration, double-bond isomerization, and aromatization, resulting in complex product mixtures. uni-koeln.deresearchgate.net

Development and Application of Chiral Acid Catalysts (e.g., fluorinated imino-imidodiphosphate)

Overcoming the challenges of neral cyclization required the development of sophisticated chiral Brønsted acid catalysts. uni-koeln.dedntb.gov.uampg.de Recent breakthroughs have shown that a highly fluorinated, unsymmetrical, and confined imino-imidodiphosphate (iIDP) catalyst can effectively control this transformation. dntb.gov.uaresearchgate.netresearchgate.net

These powerful chiral acids create a confined environment that stabilizes the transition state leading to the desired this compound while simultaneously protecting the product from further reactions. uni-koeln.deresearchgate.net Mechanistic studies suggest the catalyst binds the product in an unreactive conformation, preventing its decomposition and suppressing the formation of side products. uni-koeln.deresearchgate.net This method achieves excellent diastereoselectivity (>20:1) and enantioselectivity (99:1 e.r.) for the desired (1R,6S)-trans-isopiperitenol. researchgate.net The success of this catalytic system represents a significant advance, providing efficient, scalable, and highly selective access to this valuable chiral building block. uni-koeln.dempg.de

Table 2: Asymmetric Catalytic Cyclization of Neral

Catalyst Substrate Product Diastereomeric Ratio (d.r.) Enantiomeric Ratio (e.r.) Yield

Comparative Analysis of Synthetic Routes

Evaluation of Efficiency and Stereoselectivity in Chemical vs. Biological Methods

The synthesis of this compound can be achieved through both chemical and biological (chemoenzymatic) methods, each with distinct advantages and disadvantages regarding efficiency and stereoselectivity.

Chemical synthesis has traditionally faced challenges in controlling stereoselectivity. For instance, the reduction of (-)-isopiperitenone (B1197589) with lithium aluminum hydride (LiAlH₄) yields a mixture of trans- and cis-isopiperitenol isomers in a 3:2 ratio, with a total yield of 85%. acs.orgacs.org These diastereomers are difficult to separate by column chromatography, necessitating derivatization to their p-nitrobenzoyl esters for separation by preparative HPLC, followed by hydrolysis to obtain the pure isomers. acs.orgacs.org However, recent advancements in catalysis have led to highly stereoselective chemical syntheses. The use of a highly fluorinated, non-C2-symmetric confined iIDP Brønsted acid catalyst for the cyclization of neral achieves high diastereo- and enantioselectivity for this compound. uni-koeln.dempg.de

Biological and chemoenzymatic methods often offer superior stereoselectivity. In the peppermint plant, the biosynthesis of (-)-menthol involves the highly specific hydroxylation of (-)-limonene (B1674923) at the 3-position to yield (-)-trans-isopiperitenol (B1216475), catalyzed by the enzyme (-)-limonene-3-hydroxylase. wikipedia.orgoup.com This enzymatic step ensures the formation of the correct stereoisomer. Chemoenzymatic approaches combine chemical steps with enzymatic reactions to leverage the high selectivity of enzymes. A described chemoenzymatic route to (-)-trans-isopiperitenol starts with the chemical oxidation of (+)-isopulegol, followed by further chemical transformations to produce (-)-isopiperitenone. acs.orgnih.govresearchgate.net While the subsequent reduction to isopiperitenol can be done chemically, yielding a mix of isomers, enzymatic reductions can offer higher selectivity. acs.org Lipase-mediated kinetic resolution is another powerful biocatalytic method for obtaining enantiomerically pure isomers of isopiperitenol and related compounds. mdpi.com

Table 1: Comparison of Chemical and Biological Synthesis Routes for Isopiperitenol
MethodStarting MaterialKey Reagents/EnzymesYieldStereoselectivitySeparationReference
Chemical Reduction(-)-IsopiperitenoneLiAlH₄85% (total isomers)3:2 mixture of trans:cis isomersRequires derivatization and HPLC acs.org, acs.org
Asymmetric CatalysisNeralConfined iIDP Brønsted acid catalystHighHigh diastereo- and enantioselectivitySimplified purification uni-koeln.de, mpg.de
Biosynthesis (in planta)(-)-Limonene(-)-Limonene-3-hydroxylaseLow overall from plantHighly stereospecificExtraction from complex mixture wikipedia.org, oup.com
Chemoenzymatic Synthesis(+)-IsopulegolChemical oxidants, reductants, and/or enzymesGram-scale possibleCan be highly stereoselective depending on the enzymatic stepVaries with the specific route acs.org, nih.gov, researchgate.net

Comparison of Menthol Production Pathways via trans-Piperitol (B93648) versus trans-Isopiperitenol

The pathway via trans-piperitol starts with the 3-hydroxylation of (+)-1-menthene. google.com This is followed by the hydrogenation of trans-piperitol to (-)-menthol. This route is considered advantageous for industrial production for several reasons. The hydrogenation of trans-piperitol to (-)-menthol proceeds with high selectivity and fewer by-products. google.com Furthermore, the (-)-menthol produced via this pathway exhibits a very high enantiomeric excess of over 99%. google.com

The pathway involving trans-isopiperitenol begins with the 3-hydroxylation of (+)-limonene. google.com The subsequent hydrogenation of trans-isopiperitenol yields (-)-menthol. However, this route presents more challenges. trans-Isopiperitenol is an allylic and homoallylic alcohol, making it more prone to catalytic rearrangements during hydrogenation compared to trans-piperitol. google.com This increased reactivity can lead to a greater number of by-products. The enantiomeric excess of (-)-menthol produced via this pathway is also lower, typically around 94-96% when using palladium catalysts. google.com

Table 2: Comparison of Menthol Production Pathways
FeaturePathway via trans-PiperitolPathway via trans-IsopiperitenolReference
Starting Material(+)-1-Menthene(+)-Limonene google.com
Intermediatetrans-Piperitoltrans-Isopiperitenol google.com
Hydrogenation SelectivityMore selective, fewer by-productsLess selective, more by-products due to rearrangements google.com
Enantiomeric Excess of (-)-Menthol>99%~94-96% (with Pd catalysts) google.com
Industrial PreferencePreferredLess preferred google.com

Analytical Methodologies in + Trans Isopiperitenol Research

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry is the most widely employed method for the analysis of volatile compounds like (+)-trans-isopiperitenol. It offers both high-resolution separation and definitive identification.

GC-MS is an indispensable tool for analyzing the products of enzymatic reactions and microbial biotransformations aimed at producing this compound. nih.gov In these experiments, a precursor, typically (+)-limonene, is incubated with an enzyme or a microorganism, and the resulting mixture is analyzed to determine if the desired conversion has occurred.

Researchers have successfully used GC-MS to monitor the biotransformation of (+)-limonene into this compound by various fungi, including Aureobasidium pullulans and Hormonema carpetanum. nih.gov In a typical workflow, after the incubation period, the products are extracted from the culture medium using an organic solvent like ethyl acetate. This extract is then injected into the GC-MS system to separate and identify the components. nih.gov This approach has been crucial in identifying novel limonene-3-hydroxylase enzymes, the catalysts responsible for this specific conversion. nih.gov

Similarly, functional screening of candidate genes is often performed by expressing them in a host organism such as Escherichia coli or Pichia pastoris. nih.govnih.gov The transformed cells are then fed with the substrate, and GC-MS is used to analyze the volatile products, confirming the function of the encoded enzyme. nih.gov For instance, this method was used to confirm that a specific P450 monooxygenase from mint hydroxylates (+)-limonene to produce this compound. researchgate.net The technique is sensitive enough to detect not only the primary product but also minor side-products, providing a comprehensive profile of the enzyme's activity and regioselectivity. nih.govresearchgate.net

The definitive identification of this compound using GC-MS is a two-fold process based on the comparison of analytical data with that of an authentic reference standard. nih.govnih.gov The first identifier is the retention time (RT), which is the specific time it takes for the compound to travel through the gas chromatography column under a defined temperature program. nih.gov The second, more conclusive, identifier is the mass spectrum. The mass spectrometer fragments the eluted compound into a unique pattern of charged ions, which serves as a molecular fingerprint. The mass spectrum of the experimental product must match the spectrum of the reference standard for a positive identification. nih.govnih.gov In some cases, identification is also supported by comparing retention indices and mass spectra to established databases like the NIST library. scirp.org

For quantification, which is determining the amount of this compound produced, researchers use the peak area from the GC chromatogram. nih.gov To ensure accuracy and correct for variations in sample preparation and injection volume, an internal standard (a known amount of a different, non-interfering compound, such as camphor (B46023) or 3-carene) is added to each sample. nih.govnih.gov The peak area of this compound is then normalized to the peak area of the internal standard. A calibration curve, created using known concentrations of the this compound standard, is then used to calculate the exact concentration in the sample. nih.gov

Table 1: Examples of GC-MS Conditions for this compound Analysis
ParameterStudy 1 nih.govStudy 2 scielo.brStudy 3 scirp.org
ColumnZB5 (30 m x 0.25 mm i.d.)DB-WAX (30 m, 0.25 mm, 0.25 µm)DB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier GasNot SpecifiedHeliumHelium (1.1 ml/min)
Temperature Program40°C, then 40°C/min to 50°C, then 15°C/min to 305°C50°C (3 min), then 5°C/min to 130°C, then 15°C/min to 210°C (5 min)50°C, then 5°C/min to 250°C
Injector TemperatureNot Specified250°C270°C
DetectorMS (70 eV)MSMS

Application in Product Analysis of Enzyme Assays and Biotransformation Experiments

High-Performance Liquid Chromatography (HPLC)

While GC-MS is powerful, it is not always suitable for separating stereoisomers, which have identical mass spectra. High-Performance Liquid Chromatography (HPLC) provides a robust alternative, particularly for distinguishing between the different isomers of isopiperitenol (B1207519).

This compound is one of four possible stereoisomers of isopiperitenol. The separation of these isomers, particularly the cis and trans diastereomers, is critical for detailed biochemical studies. HPLC, especially when equipped with a chiral stationary phase (CSP), is the method of choice for this challenge. researchgate.net Chiral columns are designed to interact differently with molecules that are mirror images of each other (enantiomers) or have different spatial arrangements (diastereomers). americanpharmaceuticalreview.comchromatographyonline.com

Research has demonstrated the successful separation of a mixture of (+)-cis- and this compound using HPLC. researchgate.net This was achieved on a cyclodextrin-based chiral column, which creates a chiral environment where the two isomers exhibit different affinities for the stationary phase, leading to different retention times and thus, separation. researchgate.net This technique is crucial for preparing pure isomer standards and for analyzing the stereospecificity of enzymes that may produce a mixture of isomers. researchgate.net

Table 2: HPLC Conditions for the Separation of Isopiperitenol Isomers researchgate.net
ParameterDescription
InstrumentHPLC with UV detector
ColumnMachery Nagel Nucleodex β-OH cyclodextrin (B1172386) (5 µm, 200 x 4 mm)
Mobile PhaseIsocratic elution with 25% acetonitrile (B52724) in 25 mM ammonium (B1175870) formate (B1220265), pH 6.0
DetectionUV at 210 nm

Ecological and Biochemical Roles of + Trans Isopiperitenol

Contribution to Plant Secondary Metabolism and Chemoecology

(+)-trans-Isopiperitenol, a monoterpenoid alcohol, plays a significant role in the complex world of plant secondary metabolism. These metabolites, while not essential for primary functions like growth and development, are crucial for a plant's interaction with its environment.

This compound is a key intermediate in the biosynthesis of various volatile organic compounds (VOCs), most notably in the menthol (B31143) production pathway in peppermint (Mentha x piperita). researchgate.netnih.gov The biosynthesis of (-)-menthol, the compound responsible for peppermint's characteristic cooling sensation, begins with the cyclization of geranyl diphosphate (B83284) to (-)-limonene (B1674923). researchgate.net A specific enzyme, (-)-limonene-3-hydroxylase, then catalyzes the hydroxylation of (-)-limonene at the C3 position to form (-)-trans-isopiperitenol (B1216475). pnas.org

This step is a critical branching point in the monoterpene pathways of mint species. In peppermint, the C3-hydroxylation leads to the formation of (-)-trans-isopiperitenol, which is then further metabolized through a series of enzymatic reactions. These steps involve the oxidation of (-)-trans-isopiperitenol to (-)-isopiperitenone (B1197589) by (-)-trans-isopiperitenol dehydrogenase, followed by reduction to (+)-cis-isopulegone, isomerization to (+)-pulegone, and subsequent reductions to ultimately yield (-)-menthone (B42992) and (-)-menthol. nih.govmpg.de In contrast, spearmint (Mentha spicata) primarily hydroxylates limonene (B3431351) at the C6 position, leading to the production of (-)-carvone, the characteristic compound of spearmint oil. pnas.org

The enzymatic conversion of (-)-trans-isopiperitenol is a well-studied process, with the enzyme (-)-trans-isopiperitenol dehydrogenase being a key player. This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and has been cloned and characterized from peppermint. nih.gov

Table 1: Key Enzymes in the Conversion of (-)-Limonene to (-)-Menthone in Mentha x piperita

EnzymeSubstrateProduct
(-)-Limonene-3-hydroxylase(-)-Limonene(-)-trans-Isopiperitenol
(-)-trans-Isopiperitenol dehydrogenase(-)-trans-Isopiperitenol(-)-Isopiperitenone
(-)-Isopiperitenone reductase(-)-Isopiperitenone(+)-cis-Isopulegone
(+)-cis-Isopulegone isomerase(+)-cis-Isopulegone(+)-Pulegone
(+)-Pulegone reductase(+)-Pulegone(-)-Menthone

Volatile organic compounds, including monoterpenes derived from intermediates like this compound, are fundamental to a plant's ability to interact with its surrounding environment. These compounds can act as signals in various ecological contexts.

While direct evidence specifically detailing the role of this compound in these interactions is part of the broader functions of the essential oils it contributes to, the general roles of monoterpenes are well-established. Plants release these volatile compounds to deter herbivores, as the strong scent can be repellent or toxic to insects and other animals. They can also exhibit allelopathic effects, inhibiting the growth of nearby competing plants. Conversely, the same or different volatile blends can act as attractants for pollinators, guiding them to the flowers and ensuring successful reproduction. The specific composition of the essential oil, which is influenced by the biosynthetic pathway involving this compound, determines its ecological function.

Role as an Intermediate in Volatile Organic Compound Production

Occurrence and Diversity in Natural Sources

This compound and its enantiomer are not exclusive to the Mentha genus and have been identified in a variety of other plant species, highlighting its diverse occurrence in the plant kingdom.

As established, (-)-trans-isopiperitenol is a crucial intermediate in the biosynthesis of menthol in Mentha x piperita. nih.govmpg.de Its presence is a defining feature of the peppermint oil profile. Interestingly, studies on mint mutants have further solidified the understanding of its role. A radiation-induced mutant of Scotch spearmint (Mentha gracilis) was found to produce an essential oil rich in C3-oxygenated monoterpenes, similar to peppermint, instead of the typical C6-oxygenated compounds of spearmint. researchgate.net This change was attributed to a mutation in the (-)-limonene hydroxylase enzyme, causing it to hydroxylate limonene at the C3 position to produce (-)-trans-isopiperitenol, thus shifting the entire downstream metabolic pathway to that of peppermint. researchgate.net This demonstrates that a single enzymatic change can dramatically alter the chemical profile and, consequently, the aromatic and ecological characteristics of the plant.

Beyond the mint family, this compound has been identified as a natural product in several other plant species. PubChem records its presence in Artemisia annua (sweet wormwood), Valeriana officinalis (valerian), and Mangifera indica (mango). nih.gov The occurrence in such diverse species suggests that the biosynthetic machinery for producing this monoterpenol is more widespread than initially thought.

In Valeriana officinalis, a plant known for its sedative properties, this compound is one of over 150 identified chemical constituents in its essential oil. panarom.huresearchgate.net In Artemisia annua, a plant famous for producing the antimalarial compound artemisinin, this compound is also present, although the focus of research has largely been on the sesquiterpenoids. oup.com Its detection in the aroma profile of mango (Mangifera indica) contributes to the complex blend of volatiles that create the fruit's characteristic scent. mdpi.com

Table 2: Occurrence of this compound in Various Plant Species

Plant SpeciesCommon NameFamily
Mentha x piperitaPeppermintLamiaceae
Artemisia annuaSweet WormwoodAsteraceae
Valeriana officinalisValerianCaprifoliaceae
Mangifera indicaMangoAnacardiaceae

Future Research Directions and Biotechnological Potential

Advancements in Metabolic Engineering for Enhanced Production

Metabolic engineering offers a promising avenue for the sustainable and scalable production of (+)-trans-isopiperitenol. By harnessing and optimizing the biosynthetic machinery of microorganisms and plants, researchers are overcoming the limitations of traditional chemical synthesis and plant extraction.

Improving Efficiency of Microbial and Plant-Based Biosynthesis Systems

Significant strides have been made in enhancing the production of this compound by genetically modifying both plants and microorganisms. In one notable study, transgenic tobacco plants (Nicotiana tabacum) were engineered to produce this compound. nih.govresearchgate.net These plants were first modified to produce (+)-limonene, the precursor to this compound, by introducing monoterpene synthase genes from lemon. Subsequently, the introduction of a limonene-3-hydroxylase (L3H) gene from Mentha spicata (spearmint) enabled the conversion of (+)-limonene into this compound. nih.govresearchgate.net This two-step production was successful despite the enzymes being localized in different cellular compartments. nih.gov

In microbial systems, yeast, particularly Saccharomyces cerevisiae, has been engineered for enhanced production. One innovative approach involves transforming yeast peroxisomes into microfactories for isoprenoid synthesis. nih.gov By localizing a complete mevalonate (B85504) (MVA) pathway within the peroxisome, researchers achieved a 69-fold higher titer of trans-isopiperitenol compared to cytosolic production, reaching 19.24 mg/L. nih.gov This strategy not only increased production but also improved the conversion efficiency of (S)-(-)-limonene to trans-isopiperitenol to 37%. nih.gov Other research has identified fungal limonene-3-hydroxylases from organisms like Aureobasidium pullulans, which show high stereospecificity and regioselectivity, providing new tools for developing efficient yeast-based catalysts. nih.govresearchgate.net

The table below summarizes key findings in the engineered biosynthesis of this compound.

Engineered OrganismKey Genes/Enzymes IntroducedPrecursorProductKey FindingReference
Nicotiana tabacum (Tobacco)Lemon monoterpene synthases, Mentha spicata limonene-3-hydroxylase (lim3h)Endogenous precursorsThis compoundSuccessful two-step synthesis in a transgenic plant, demonstrating feasibility across different cell compartments. nih.govresearchgate.net
Saccharomyces cerevisiae (Yeast)Mentha spicata Limonene (B3431351) Hydroxylase (MsLimH), Theobroma cacao CPR (TcCPR)(S)-(-)-Limonenetrans-IsopiperitenolPeroxisomal production resulted in a 69-fold higher titer (19.24 mg/L) compared to cytosolic production (0.28 mg/L). nih.gov
Saccharomyces cerevisiae (Yeast)Limonene-3-hydroxylase from Aureobasidium pullulans(+)-LimoneneThis compoundIdentified a fungal CYP enzyme with high selectivity, offering a novel catalyst for biotechnological production. nih.gov

Development of Complete Microbial Biosynthesis Pathways from Simple Carbon Sources

A primary goal in biotechnology is to create microbial cell factories that can produce valuable chemicals from simple, inexpensive carbon sources like glucose, eliminating the need for costly precursors. acs.org For this compound and its derivatives, this involves engineering the entire biosynthetic pathway, from a central metabolite to the final product, within a single microbial host like Escherichia coli or yeast. researchgate.netd-nb.info

Research has focused on constructing the pathway for (-)-menthol, where this compound is a key intermediate. d-nb.info This requires the functional expression of several enzymes in a heterologous host, including those from the mevalonate (MVA) or methyl-erythritol-4-phosphate (MEP) pathways to produce the universal terpene precursor, geranyl pyrophosphate (GPP). google.com From GPP, a limonene synthase creates limonene, which is then hydroxylated to form isopiperitenol (B1207519). google.commdpi.com Subsequent enzymatic steps convert it further down the pathway. The development of a complete in vivo microbial production system for (-)-menthol from simple carbon sources is considered an important step forward. d-nb.info Challenges remain, such as the low efficiency of some plant-derived enzymes in microbial hosts, which researchers are addressing by discovering and engineering more robust bacterial enzymes. researchgate.net

Elucidating and Optimizing Enzyme Compartmentalization and Metabolite Flux in Engineered Systems

The subcellular location of enzymes and the flow of metabolites between compartments are critical factors for the efficiency of engineered biosynthetic pathways. researchgate.net In plants, monoterpene synthesis is naturally compartmentalized, with precursors often formed in the plastids and subsequent modifications, such as those by Cytochrome P450 enzymes, occurring in the endoplasmic reticulum (ER). nih.govucanr.edu

The successful production of this compound in tobacco, where a plastid-targeted limonene synthase and an ER-localized P450 hydroxylase were used, demonstrated that precursors can move between compartments to enable multi-step synthesis. nih.govresearchgate.net However, optimizing this transport and preventing the loss of volatile intermediates is a key area for future research. researchgate.net

In yeast, engineering compartmentalization has proven to be a powerful strategy. By containing the biosynthetic pathway for isoprenoids within the peroxisome, researchers effectively insulated it from competing pathways in the cytosol. nih.govpnas.org This approach not only increased the local concentration of substrates and enzymes but also improved the efficiency of subsequent modifications by P450 enzymes, leading to significantly higher yields of trans-isopiperitenol. nih.gov Understanding and manipulating metabolite flux and enzyme localization within these engineered microfactories is crucial for maximizing product output. nih.govnih.gov

Exploration of Novel Catalytic and Synthetic Approaches

Alongside biotechnological methods, advancements in chemical catalysis are providing more efficient and direct routes to this compound and its derivatives. These approaches focus on developing highly selective catalysts and novel synthetic pathways.

Discovery and Application of New Catalysts for Asymmetric Synthesis

A significant breakthrough has been the development of a highly selective asymmetric synthesis of (1R,6S)-trans-isopiperitenol from neral (B7780846), an achiral α,β-unsaturated aldehyde. nih.govdntb.gov.uaresearchgate.net This reaction was previously considered extremely challenging because the desired product, isopiperitenol, is more reactive to acid catalysts than the starting material, leading to numerous side products. nih.govresearchgate.net

Researchers discovered that an unsymmetric, strong, and confined chiral Brønsted acid—a highly fluorinated imino-imidodiphosphate (iIDP)—can catalyze this cyclization with outstanding efficiency and selectivity. researchgate.netnih.govresearchgate.net This catalyst provides the desired this compound isomer in good yield (77%) and with excellent diastereoselectivity and enantioselectivity (d.r. > 20:1; e.r. = 99:1). researchgate.net Mechanistic studies suggest the confined nature of the catalyst protects the newly formed product by binding it in an unreactive conformation, thereby preventing its decomposition. nih.govdntb.gov.ua This method is scalable and allows for the recovery and reuse of the catalyst, making it a highly atom-economic and industrially viable route. uni-koeln.deresearchgate.net

CatalystSubstrateProductKey AdvantagesReference
Highly fluorinated imino-imidodiphosphate (iIDP)Neral(1R,6S)-trans-IsopiperitenolExcellent efficiency, high diastereo- and enantioselectivity, prevents product decomposition, scalable. researchgate.netnih.govresearchgate.net
Boron trifluoride etherate (BF₃·OEt₂) / Basic alumina(-)-Isopiperitenol and Olivetol(+)-ent-Cannabidiol [(+)-ent-CBD]Rapid reaction (10 seconds), yields consistent with literature for cannabinoid synthesis. nih.gov

Development of Routes to Novel Derivatives and Related Compounds

This compound is a valuable intermediate for the synthesis of a wide range of compounds, most notably cannabinoids and menthol (B31143) isomers. uni-koeln.denih.govnih.gov The development of efficient syntheses for this compound has directly enabled shorter and more economical routes to these high-value products. dntb.gov.ua

Using this compound synthesized from (+)-carvone, researchers have reported the first asymmetric syntheses of several novel cannabidiol (B1668261) derivatives. nih.govutuvolter.fi These include the enantiomers of cannabidivarin (B1668262) [(+)-ent-CBDV] and cannabidiphorol [(+)-ent-CBDP], as well as novel hexyl and octyl CBD-derivatives (CBD-Hex and CBD-Oct). nih.gov The synthesis involves a key step of coupling isopiperitenol with the appropriate resorcinol (B1680541) (like olivetol) using a Lewis acid catalyst such as boron trifluoride etherate. nih.gov This demonstrates the utility of this compound as a versatile platform for accessing a diverse range of cannabinoid structures that were previously difficult to obtain. dntb.gov.uanih.govevitachem.com

In-depth Enzymatic and Structural Biology Studies

The biosynthetic pathway leading to and from this compound involves a series of highly specific enzymatic reactions. A deeper understanding of these enzymes at the molecular level is crucial for harnessing their potential in biotechnological applications. This involves detailed characterization of their catalytic mechanisms and the use of protein engineering to tailor their properties for specific industrial goals.

Further Characterization of Enzyme Specificities and Reaction Mechanisms

The formation and conversion of isopiperitenol are governed by specific enzymes, primarily from the cytochrome P450 monooxygenase and short-chain dehydrogenase/reductase (SDR) families. Future research will continue to focus on elucidating the precise mechanisms and specificities of these biocatalysts.

The initial step in the pathway in Mentha species involves the hydroxylation of the precursor (-)-limonene (B1674923) at the C3 position to yield (-)-trans-isopiperitenol (B1216475). pnas.orgpnas.org This reaction is catalyzed by limonene-3-hydroxylase (L3H), a cytochrome P450 enzyme (CYP). pnas.org In peppermint, two slightly different forms, CYP71D13 and CYP71D15, have been identified. nih.gov These plant-derived L3H enzymes are known for their high regioselectivity and stereospecificity, exclusively producing the trans-isomer. pnas.orgnih.gov In contrast, many bacterial CYPs that hydroxylate limonene exhibit lower regiospecificity, often producing a mixture of products. nih.govresearchgate.net Recently, highly selective L3H enzymes have also been identified in fungi such as Aureobasidium pullulans and Hormonema carpetanum, demonstrating high stereospecificity and regioselectivity. nih.govresearchgate.net

The subsequent oxidation of the alcohol group of (-)-trans-isopiperitenol to the corresponding ketone, (-)-isopiperitenone (B1197589), is catalyzed by (-)-isopiperitenol dehydrogenase (IPD or ISPD). pnas.orgnih.gov This enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily and is NAD⁺-dependent. nih.govmdpi.com The reaction mechanism involves the transfer of a hydride from the hydroxyl group to the NAD⁺ cofactor. Characterization of the IPDH from peppermint has revealed its kinetic properties and substrate preferences. The enzyme exhibits a high affinity for (-)-trans-carveol (B1215196) but is also active on (-)-trans-isopiperitenol. nih.govoup.com Notably, it can utilize (-)-cis-isopiperitenol as a substrate but not other related alcohols like (-)-menthol or (-)-perillyl alcohol, highlighting its specificity. nih.gov In some species like Perilla, different ISPD isoforms exist with varying specificities for isopiperitenol diastereomers; for instance, one isoform was found to use both cis- and trans-isomers, while another was specific to the cis-isomer. nih.govresearchgate.net

EnzymeSpeciesSubstrateK_m (μM)k_cat (s⁻¹)CofactorReference(s)
(-)-Isopiperitenol Dehydrogenase (IPDH) Mentha x piperita(-)-trans-Carveol1.8 ± 0.20.02NAD⁺ nih.gov
Mentha x piperita(-)-trans-Isopiperitenol720.002NAD⁺ oup.com
Mentha x piperitaNAD⁺410 ± 290.02- nih.gov
Pulegone (B1678340) Reductase (PR) Mentha x piperita(+)-Pulegone10 - 800 (Substrate Inhibition)-NADPH pnas.org

Further research is needed to resolve the crystal structures of these enzymes, particularly L3H and IPDH, complexed with their substrates and cofactors. Such structural data would provide invaluable insights into the active site architecture, the residues critical for substrate binding and catalysis, and the molecular basis for their observed stereo- and regioselectivity. frontiersin.orgosti.gov

Rational Protein Engineering of Key Biosynthetic Enzymes for Improved Catalytic Activity or Selectivity

Rational protein engineering, guided by structural and mechanistic insights, offers a powerful strategy to modify the enzymes of the isopiperitenol pathway for enhanced performance in biocatalytic processes. mednexus.orgfrontiersin.org The goals of such engineering efforts include improving catalytic efficiency (k_cat/K_m), altering substrate specificity, enhancing stability, and changing product selectivity. researchgate.net

A landmark example of rational design in this pathway is the modification of limonene hydroxylases. In Mentha species, the difference between hydroxylation at the C6 position (in spearmint, yielding (-)-trans-carveol) and the C3 position (in peppermint, yielding (-)-trans-isopiperitenol) is determined by distinct cytochrome P450 enzymes. pnas.org Research combining domain swapping and site-directed mutagenesis demonstrated that a single amino acid substitution (F363I) in the spearmint limonene-6-hydroxylase was sufficient to completely switch its regiospecificity to that of the peppermint limonene-3-hydroxylase. pnas.org This finding highlights that subtle changes in the enzyme's active site can dramatically alter the reaction outcome and provides a clear target for engineering new P450 catalysts.

Similarly, isopiperitenol dehydrogenases have been successfully engineered. The native IPDH from mint often shows poor expression or activity in microbial hosts, creating a bottleneck for whole-cell biosynthesis of menthol precursors. researchgate.net To overcome this, researchers have mined for novel bacterial enzymes with IPDH activity. In one study, an IPDH from Pseudomonas aeruginosa (PaIPDH) was identified and subsequently engineered. Through site-directed mutagenesis targeting key residues identified via molecular dynamics simulations, the double mutant PaIPDH-E95F/Y199V was created. researchgate.net This engineered enzyme exhibited a 4.4-fold improvement in specific activity for the oxidation of (-)-trans-isopiperitenol compared to the wild-type. researchgate.net

Enzymes further down the menthol biosynthetic pathway are also targets for protein engineering. For instance, the crystal structure of (+)-pulegone reductase from M. piperita has been determined, and key residues (Leu56, Val282, and Val284) that control substrate and product stereoselectivity have been identified. osti.govnih.gov This structural information provides a solid foundation for future engineering efforts aimed at producing specific, enantiomerically pure menthol isomers. osti.govnih.gov Another study successfully engineered a ketosteroid isomerase from Pseudomonas putida to function as an isopulegone (B1219328) isomerase, a previously missing link in the recombinant pathway. A variant with four active site mutations showed a 4.3-fold increase in activity. researchgate.net

EnzymeOriginal Species/SystemEngineering StrategyKey Mutation(s)OutcomeReference(s)
Limonene-6-hydroxylase Mentha spicataSite-directed MutagenesisF363IConverted regiospecificity to C3-hydroxylation pnas.org
Isopiperitenol Dehydrogenase (PaIPDH) Pseudomonas aeruginosaSite-directed MutagenesisE95F/Y199V4.4-fold increase in specific activity researchgate.net
Ketosteroid Isomerase (KSI) Pseudomonas putidaSemi-rational DesignFour active site mutations4.3-fold increase in isopulegone isomerase activity researchgate.net
Cytochrome P450 Monooxygenase Pseudomonas putidaSemi-rational DesignF87W/Y96F/L244I/V247LImproved hydroxylation performance for (-)-limonene researchgate.net

Future work will leverage these successes, combining computational modeling, directed evolution, and rational design to create a new generation of bespoke enzymes. mednexus.org These engineered biocatalysts will be essential for constructing more efficient and economically viable microbial cell factories for the production of this compound and its valuable derivatives. researchgate.net

Q & A

Q. What are the standard methods for synthesizing (+)-trans-Isopiperitenol in laboratory settings?

this compound is typically synthesized via enzymatic pathways involving short-chain dehydrogenases/reductases (SDRs). For example, Mentha piperita ISPD (MpISPD) catalyzes the oxidation of (–)-trans-isopiperitenol with NAD+ as a cofactor, though its catalytic efficiency (kcat = 0.002 s⁻¹) is relatively low compared to other substrates like (–)-trans-carveol . Biotransformation experiments using engineered Saccharomyces cerevisiae strains (e.g., CEN-PK2-1C) co-expressing cytochrome P450 enzymes and reductases can also yield measurable concentrations of trans-isopiperitenol, as validated by GC-MS analysis .

Q. Which spectroscopic techniques are recommended for characterizing this compound purity and structure?

Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification, with normalization to internal standards like 3-carene . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to distinguish diastereomers. Researchers must report retention indices, fragmentation patterns, and spectral data in alignment with guidelines for reproducibility (e.g., Beilstein Journal protocols) .

Q. How should researchers design initial experiments to isolate this compound from natural sources?

Begin with plant extracts (e.g., Mentha or Perilla species) and employ hydrodistillation followed by fractional crystallization or preparative chromatography. Monitor yields using thin-layer chromatography (TLC) with specific staining reagents (e.g., vanillin-sulfuric acid). Include controls for enzymatic degradation by testing storage conditions (pH, temperature) .

Advanced Research Questions

Q. How do substrate specificity and enzyme kinetics influence the yield of this compound in biotransformation experiments?

Substrate specificity varies significantly across SDR isoforms. For instance, Perilla citriodora PcPKISPD1 accepts both (–)-cis- and (–)-trans-isopiperitenol diastereomers, while PcPTISPD2 is specific to (–)-cis-isopiperitenol . Kinetic parameters (e.g., Km = 72 µM for MpISPD with (–)-trans-isopiperitenol) reveal competitive inhibition risks when using mixed substrates. Optimize cofactor concentrations (NAD+/NADH) and assay pH to mitigate low kcat values .

Q. What strategies address contradictions in reported enzymatic activities for this compound dehydrogenases across species?

Discrepancies often arise from isoform-specific catalysis or assay conditions. For example, Aureobasidium pullulans CYP enzymes exhibit reversible activity (reducing isopiperitenone to isopiperitenol), whereas MpISPD does not . Validate findings using orthogonal methods (e.g., isotopic labeling or site-directed mutagenesis) and cross-reference kinetic data with structural models of enzyme active sites .

Q. How can computational modeling improve the prediction of this compound interactions in metabolic networks?

Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities between this compound and SDR active sites. Pair these with quantum mechanical calculations to analyze electron transfer mechanisms during oxidation. Validate models using in vitro assays with purified enzymes and compare turnover rates to theoretical predictions .

Methodological Considerations

Q. What statistical approaches are critical for analyzing variability in this compound production across biological replicates?

Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance in yield differences between microbial strains or enzymatic conditions. Report standard deviations (as in Fig. 4 of ) and power analyses to ensure sample sizes (n ≥ 3) are sufficient to detect biologically relevant effects .

Q. How should researchers document experimental protocols to ensure reproducibility of this compound studies?

Follow Beilstein Journal guidelines: detail enzyme sources (e.g., recombinant vs. native), purification steps, and cofactor concentrations. For biotransformation, specify OD units, incubation times, and internal standards. Deposit raw data (e.g., GC-MS chromatograms) in public repositories like Zenodo .

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